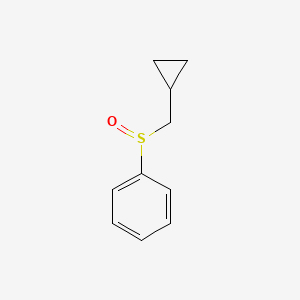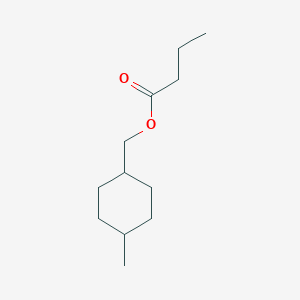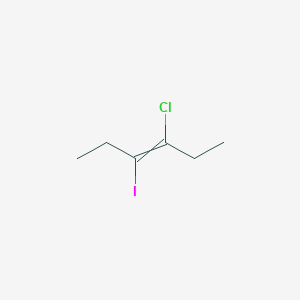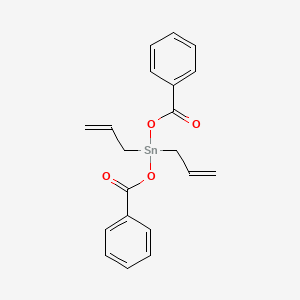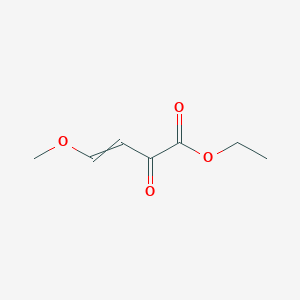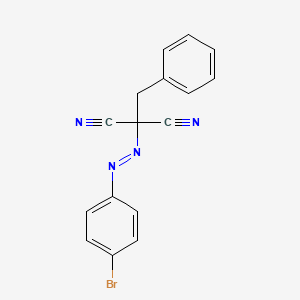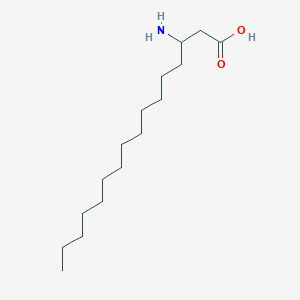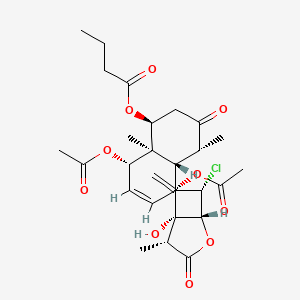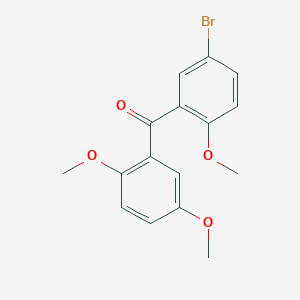
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of functional groups, bromination, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents such as bromine or iodine under catalytic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism by which (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): A compound with similar structural features but different pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its psychoactive effects and used in research on serotonin receptors.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with structural similarities.
Uniqueness
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various research domains .
Propiedades
Número CAS |
65193-12-6 |
|---|---|
Fórmula molecular |
C16H15BrO4 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
(5-bromo-2-methoxyphenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-11-5-7-15(21-3)13(9-11)16(18)12-8-10(17)4-6-14(12)20-2/h4-9H,1-3H3 |
Clave InChI |
ZIUCECTWTDEAAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
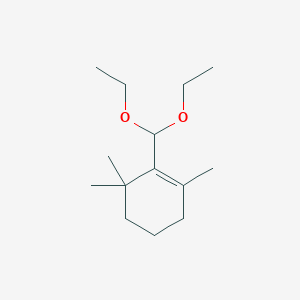
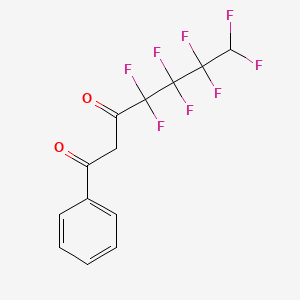
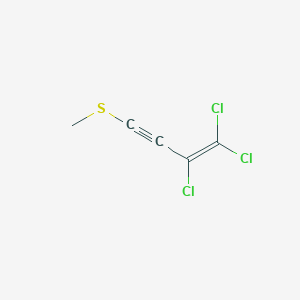
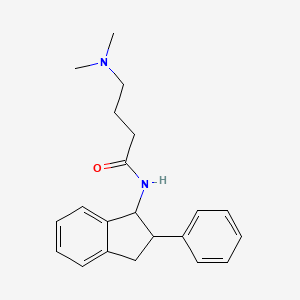
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
